molecular formula C8H8N2 B122866 5-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-52-2

5-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B122866
CAS No.: 824-52-2
M. Wt: 132.16 g/mol
InChI Key: DJCJHFFRHKGOCQ-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 824-52-2) is a nitrogen-containing heterocyclic compound with a fused pyrrole-pyridine structure. Its molecular formula is C₈H₈N₂ (MW: 132.17), featuring a methyl group at the 5-position of the pyrrolo[2,3-b]pyridine scaffold . This compound is a key intermediate in medicinal chemistry, particularly in the design of kinase inhibitors such as fibroblast growth factor receptor (FGFR) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: RWJ 21757 is synthesized through a series of chemical reactions involving guanosine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the final product being purified to achieve a purity of over 98% .

Industrial Production Methods: Industrial production of RWJ 21757 involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at -20°C to maintain its stability over long periods .

Chemical Reactions Analysis

N-Alkylation and Acylation

The NH group in the pyrrole ring undergoes alkylation and acylation under basic conditions. For example:

  • Alkylation : Reaction with allyl bromide or benzyl halides in the presence of potassium carbonate produces N-substituted derivatives. This modification enhances solubility and introduces functional handles for further reactions.

  • Acylation : Treatment with acetyl chloride or benzoyl chloride forms N-acylated products, which are intermediates for synthesizing amide-linked bioactive compounds.

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic substitution at reactive positions. Key examples include:

  • Bromination : Direct bromination at the 3-position using N-bromosuccinimide (NBS) yields 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a precursor for cross-coupling reactions.

  • Nitration : Nitric acid in acetic acid introduces nitro groups at the 4-position, enabling subsequent reduction to amine derivatives.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of halogenated derivatives:

Reaction TypeReagents/ConditionsProduct Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acid3-Aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine
SonogashiraCuI, PdCl₂(PPh₃)₂, terminal alkyne3-Alkynyl-5-methyl derivatives

These reactions expand the compound’s utility in constructing complex heterocycles for drug discovery .

Condensation and Cyclization

The compound participates in cyclocondensation with carbonyl-containing reagents:

  • With Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form fused tricyclic structures via Schiff base intermediates .

  • With Malononitrile : Forms pyrido[2,3-b]pyrrolo[3,4-d]pyridines through tandem cyclization, useful in synthesizing fluorescent dyes .

Oxidation and Reduction

  • Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the pyrrole ring to form N-oxide derivatives, which exhibit altered electronic properties.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, modifying bioactivity profiles.

Scientific Research Applications

Cancer Research

One of the most significant applications of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives is in cancer therapy. Research has shown that these compounds can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Case Study:
A study reported the synthesis and biological evaluation of several this compound derivatives that exhibited strong inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h demonstrated IC50 values of 7 nM for FGFR1 and effectively inhibited breast cancer cell proliferation while inducing apoptosis in vitro .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

Neutrophil Elastase Inhibition

This compound derivatives have also been identified as inhibitors of human neutrophil elastase. This inhibition is relevant for treating chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

Biological Activity:
The compound has shown IC50 values ranging from 15 to 51 nM against neutrophil elastase, indicating its potential therapeutic utility .

Chemical Biology

In chemical biology, derivatives of this compound serve as valuable tools for studying protein interactions and functions. Their ability to selectively inhibit specific enzymes makes them suitable for probing biological pathways.

Mechanism of Action

RWJ 21757 exerts its effects by selectively activating Toll-like receptor 7 (TLR7). Upon binding to TLR7, it triggers a signaling cascade that leads to the activation and maturation of antigen-presenting cells, such as dendritic cells. This activation results in the secretion of proinflammatory cytokines and type I interferons, which enhance the immune response . The compound also promotes the activation of T cells and natural killer cells, contributing to its antiviral and antitumor activities .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Limited data are available, but its structural analogs (e.g., thieno[2,3-b]pyridines) often suffer from poor aqueous solubility, necessitating formulation strategies like cyclodextrin complexation .

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Data Reference
5-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine 2-phenyl, 5-methyl N/A (Intermediate) $ ^1H $ NMR: δ 2.37 (s, 3H)
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-phenylethynyl Anticancer (Kinase inhibition) Yield: 51%; $ ^1H $ NMR: δ 12.40 (NH)
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide 5-phenyl, 3-nicotinamide Kinase inhibition (FGFR1) IC₅₀: <100 nM; Purity: 99%
5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-dimethoxyphenyl, 3-alkynyl Antiproliferative HRMS: [M+H]⁺ 355.14409

Key Findings

  • Substituent Effects :
    • 5-Position : Methyl or bromine groups enhance binding to hydrophobic pockets in kinases (e.g., FGFR1) .
    • 3-Position : Bulky substituents (e.g., phenylethynyl or nicotinamide) improve selectivity and potency by occupying adjacent hydrophobic regions .
  • Pharmacological Relevance : Nicotinamide derivatives (e.g., compound 8a ) exhibit high purity (99%) and strong FGFR1 inhibition, making them promising drug candidates .

Solubility and Formulation Challenges

  • Thieno[2,3-b]pyridines: These sulfur-containing analogs face significant aqueous solubility issues, often requiring solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo studies .
  • Pyrrolo[2,3-b]pyridines : Replacing sulfur with nitrogen (as in 5-methyl-1H-pyrrolo[2,3-b]pyridine) improves solubility marginally but retains bioactivity. Derivatives with morpholine or methyl groups (e.g., compound 3 in ) show enhanced solubility through polar interactions .

Comparison with Thieno[2,3-b]pyridines

Parameter This compound Thieno[2,3-b]pyridine
Solubility Moderate (improved with polar groups) Poor (requires cyclodextrin formulation)
Bioactivity Strong kinase inhibition (FGFR1) Anticancer activity but limited by PK
Synthetic Accessibility High-yielding desilylation routes Complex multi-step synthesis

Biological Activity

5-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with a methyl group at the fifth position of the pyrrole ring. Its molecular formula is C8_{8}H8_{8}N2_{2}. This structural configuration contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of several cancer cell lines.
  • Antimicrobial Properties : It has been studied for its potential effectiveness against bacterial and fungal infections.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in tumor growth and other diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs has been linked to reduced proliferation and migration of cancer cells .
  • Apoptosis Induction : The compound can induce programmed cell death in cancer cells, contributing to its anticancer effects.
  • DNA Interaction : Some derivatives have been shown to intercalate into DNA, disrupting replication processes .

Anticancer Activity

A study evaluating the cytotoxic effects of this compound derivatives on various cancer cell lines reported IC50_{50} values ranging from 0.12 µM to 9.84 µM across different cell types including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells. Notably, certain derivatives exhibited significant growth inhibition at low concentrations, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound's antimicrobial activity was assessed through various assays. Preliminary results suggest effectiveness against several bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of SGK-1 kinase, which plays a role in various cellular processes related to cancer progression. In vitro studies demonstrated that the compound could effectively inhibit this kinase at micromolar concentrations, supporting its therapeutic potential in oncology .

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50_{50} (µM)
5aA5490.12
5bHeLa0.075
5cMDA-MB-2310.069
5dA5490.0046

Table 2: Enzyme Inhibition Activity

Compound IDTarget EnzymeInhibition (%) at 10 µM
5eSGK-185
5fFGFR175
5gFGFR270

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 5-bromo-1H-pyrrolo[2,3-b]pyridine with methylboronic acid under basic conditions (e.g., K₂CO₃) and a Pd(PPh₃)₄ catalyst yields the methyl-substituted derivative . Nitro intermediates can be reduced using hydrogenation with Raney Nickel, followed by functionalization (e.g., acylation) to introduce substituents at the 3-position .

Q. How is structural characterization performed for pyrrolo[2,3-b]pyridine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regioselectivity. For example, methyl groups at the 5-position show distinct downfield shifts (e.g., δ ~8.8 ppm for aromatic protons) .
  • HRMS : Validates molecular weight and purity (e.g., [M+H]+ calcd for C₈H₈N₂O: 148.1619) .
  • X-ray crystallography : Resolves ambiguous regiochemistry in complex derivatives .

Q. What are common functionalization strategies for the pyrrolo[2,3-b]pyridine scaffold?

  • Electrophilic substitution : Halogenation (e.g., bromination) at the 5-position using N-bromosuccinimide .
  • Cross-coupling : Introduction of aryl/heteroaryl groups via Suzuki or Sonogashira reactions (e.g., phenylethynyl derivatives using phenylacetylene) .
  • Reductive amination : Conversion of nitro groups to amines for subsequent acylation .

Advanced Research Questions

Q. How do substituent positions (3 vs. 5) influence biological activity in kinase inhibition?

  • The 5-position substituent (e.g., methyl) is critical for forming hydrogen bonds with kinase hinge regions (e.g., FGFR1’s G485 residue), enhancing binding affinity .
  • 3-Substituents (e.g., nicotinamide) improve solubility and modulate selectivity by occupying hydrophobic pockets . SAR studies show that bulkier groups at the 3-position reduce off-target effects but may lower cell permeability .

Q. What methodologies confirm target engagement in FGFR inhibition studies?

  • In vitro enzymatic assays : Measure IC₅₀ values against FGFR isoforms (e.g., compound 4h in shows FGFR1 IC₅₀ = 7 nM) .
  • X-ray crystallography : Resolves binding modes (e.g., hydrogen bonding between the pyrrolo[2,3-b]pyridine core and FGFR1’s hinge region) .
  • Cellular assays : Evaluate antiproliferative effects in FGFR-driven cancer models (e.g., DMPM xenografts) .

Q. How can researchers address contradictions in synthetic yields or biological data?

  • Reaction optimization : Varying catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) or solvents (THF vs. dioxane) improves coupling efficiency .
  • Data normalization : Compare biological activities using standardized assays (e.g., ATP concentration in kinase assays) to resolve variability .
  • Computational modeling : Predict substituent effects on binding affinity to prioritize synthetic targets .

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJHFFRHKGOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609018
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-52-2
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

To 5-Methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (14, 0.160 g, 0.55 mmol) in tetrahydrofuran (3.0 mL) was added tetra-n-butylammonium fluoride (0.145 g, 0.55 mmol). The reaction was stirred for 1 hour at room temperature. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 3% methanol in dichloromethane to provide light yellow solid (15, 0.07 g, 95%). MS (ESI)[M+H+]+=133.2.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methyl-1H-pyrrolo[2,3-b]pyridine
5-Methyl-1H-pyrrolo[2,3-b]pyridine
5-Methyl-1H-pyrrolo[2,3-b]pyridine
5-Methyl-1H-pyrrolo[2,3-b]pyridine
5-Methyl-1H-pyrrolo[2,3-b]pyridine
5-Methyl-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.